molecular formula C10H16O2 B15321069 4-(Cyclohex-3-en-1-yl)butanoic acid CAS No. 13487-63-3

4-(Cyclohex-3-en-1-yl)butanoic acid

Cat. No.: B15321069
CAS No.: 13487-63-3
M. Wt: 168.23 g/mol
InChI Key: PXOIHFYYWYKBSL-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-en-1-yl)butanoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexene ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-3-en-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the addition of the butanoic acid chain to the cyclohexene ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-3-en-1-yl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

4-(Cyclohex-3-en-1-yl)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclohex-3-en-1-yl)butanoic acid include:

Uniqueness

This compound is unique due to its specific structure, which combines a cyclohexene ring with a butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

13487-63-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylbutanoic acid

InChI

InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-2,9H,3-8H2,(H,11,12)

InChI Key

PXOIHFYYWYKBSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CCCC(=O)O

Origin of Product

United States

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